

Physicochemical properties of 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodo-5-methoxyphenol**

Cat. No.: **B1600464**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Iodo-5-methoxyphenol**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Iodo-5-methoxyphenol**, a key intermediate in organic synthesis and a valuable building block in the development of novel pharmaceutical compounds. We will delve into its fundamental physicochemical properties, spectral characteristics, synthesis, reactivity, and safety considerations, offering insights grounded in established scientific principles for researchers, scientists, and drug development professionals.

Core Identity and Molecular Structure

2-Iodo-5-methoxyphenol, also known by its synonym 3-Methoxy-6-iodophenol, is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with three functional groups: a hydroxyl group (-OH), an iodine atom (-I), and a methoxy group (-OCH₃). The specific arrangement of these substituents dictates its unique chemical behavior and reactivity.

- Chemical Formula: C₇H₇IO₂[\[1\]](#)
- Molecular Weight: 250.03 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 41046-70-2[\[1\]](#)

The structural identifiers are crucial for unambiguous identification in chemical databases and literature:

- SMILES: COc1ccc(I)c(O)c1[1]
- InChI: 1S/C7H7IO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3[1]
- InChIKey: UEKVFLARUBVPKA-UHFFFAOYSA-N[1]

Caption: Chemical structure of **2-Iodo-5-methoxyphenol**.

Physicochemical Properties: A Quantitative Overview

The physical properties of **2-Iodo-5-methoxyphenol** are fundamental to its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below.

Property	Value	Source
Appearance	Solid	[1]
Melting Point	70-75 °C	[1]
Molecular Weight	250.03 g/mol	[1][2]
Topological Polar Surface Area	29.5 Å ²	[2][3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]

The relatively high melting point is indicative of strong intermolecular forces, likely hydrogen bonding from the phenolic hydroxyl group and dipole-dipole interactions involving the iodo- and methoxy- groups. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and methoxy oxygens) influences its solubility in various solvents. While not explicitly

detailed in the provided search results, it is expected to be soluble in polar organic solvents like alcohols, ethers, and acetone, with limited solubility in water and nonpolar solvents.

Synthesis of 2-Iodo-5-methoxyphenol: A Step-by-Step Protocol

A common synthetic route to **2-Iodo-5-methoxyphenol** involves a multi-step process starting from 2-methoxyphenol.^[4] This method provides good regioselectivity for the iodination.^[4]

Step 1: Protection of the Phenolic Hydroxyl Group

The highly reactive hydroxyl group of 2-methoxyphenol is first protected to prevent side reactions during the subsequent iodination step. This is achieved by converting it to a p-toluenesulfonate (tosyl) ester.

Protocol:

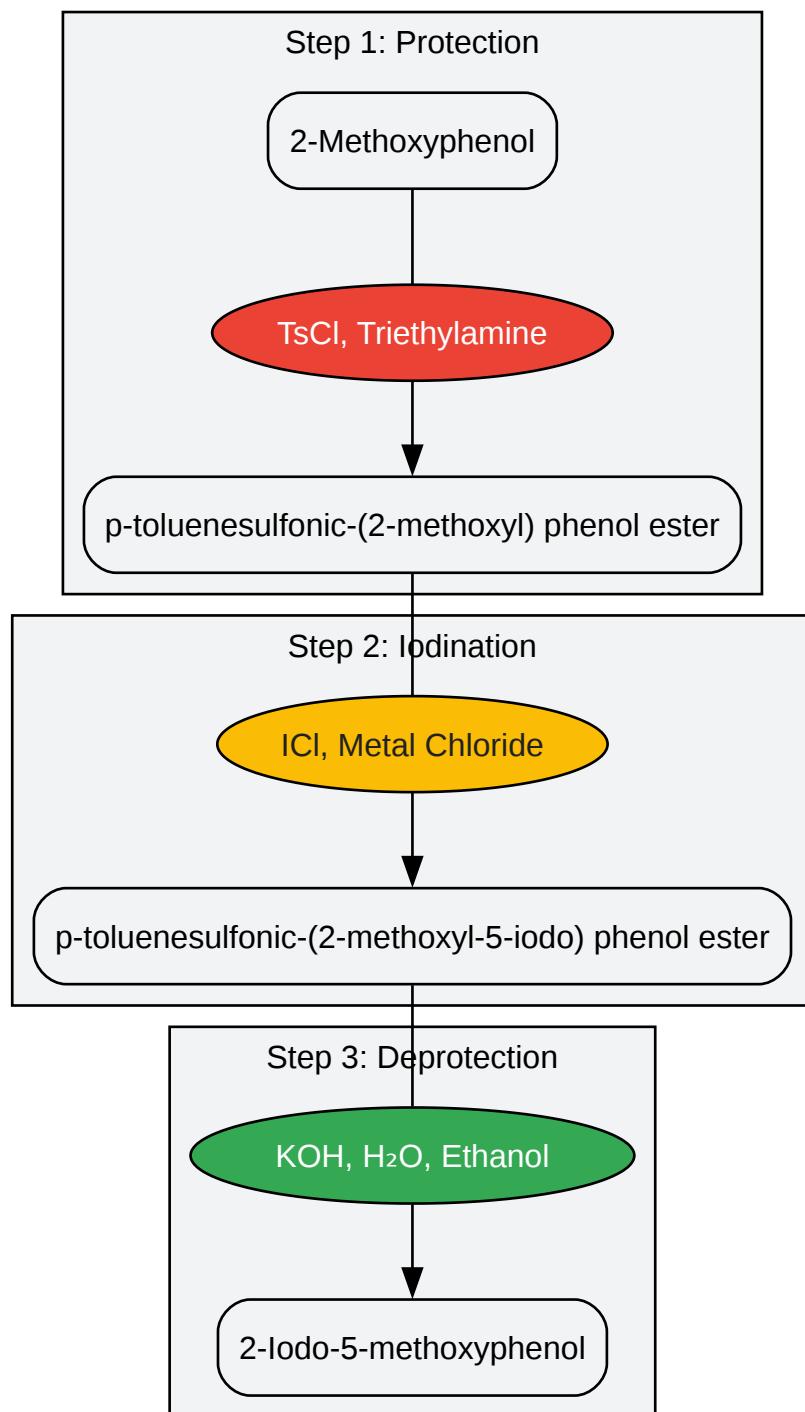
- Dissolve 2-methoxyphenol in a triethylamine solvent.
- After stirring, add p-toluenesulfonyl chloride (TsCl). The molar ratio of 2-methoxyphenol to TsCl is typically 1:1-2.^[4]
- Maintain the reaction temperature between 0-30 °C and continue stirring for 5-15 hours.^[4]
- Allow the mixture to stand overnight.
- Filter the resulting solid and wash sequentially with triethylamine and water to obtain the p-toluenesulfonic-(2-methoxy) phenol ester.^[4]

Step 2: Iodination of the Protected Phenol

With the hydroxyl group protected, the aromatic ring is activated for electrophilic iodination.

Protocol:

- The p-toluenesulfonic-(2-methoxy) phenol ester is reacted with iodine monochloride (ICl) in the presence of a metal chloride.^[4]

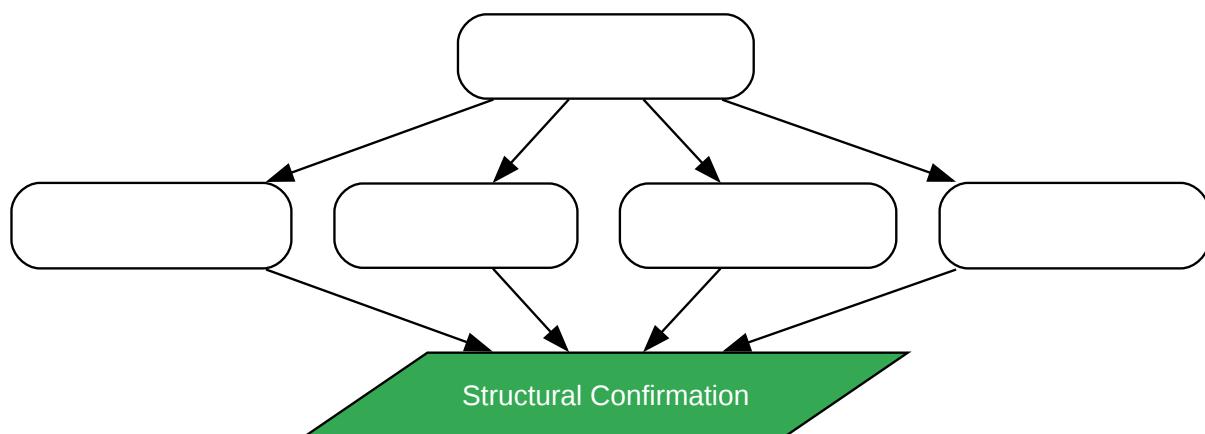

- The reaction proceeds until a significant amount of solid product is formed.
- The solid is collected by suction filtration.
- The product is washed with glacial acetic acid and then with water to yield p-toluenesulfonic-(2-methoxyl-5-iodo) phenol ester.[\[4\]](#)

Step 3: Deprotection to Yield 2-Iodo-5-methoxyphenol

The final step is the removal of the tosyl protecting group to regenerate the free hydroxyl group.

Protocol:

- To 30g of p-toluenesulfonic-(2-methoxyl-5-iodo) phenol ester, add 20g of potassium hydroxide, 100 mL of distilled water, and 100 mL of absolute ethanol.[\[4\]](#)
- Heat the mixture to 80 °C and reflux for 24 hours.[\[4\]](#)
- After the reaction is complete, remove the ethanol by distillation under reduced pressure.
- Neutralize the remaining mixture with dilute hydrochloric acid.
- Extract the product with 200 mL of ethyl acetate.
- Dry the organic layer over anhydrous magnesium sulfate overnight.
- Evaporation of the solvent yields the final product, **2-Iodo-5-methoxyphenol**.[\[4\]](#)


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Iodo-5-methoxyphenol**.

Spectral Characterization: The Analytical Fingerprint

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of **2-Iodo-5-methoxyphenol**.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns (doublets and doublets of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy group will appear as a sharp singlet around 3.8 ppm, and the phenolic proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to an unsubstituted carbon.
- Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the phenolic group. Characteristic C-O stretching bands for the ether and phenol will also be present, along with absorptions corresponding to aromatic C-H and C=C stretching.
- Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M^+) at m/z 250. The isotopic pattern will be characteristic of a molecule containing one iodine atom. Fragmentation patterns will likely involve the loss of methyl and carbonyl groups.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **2-Iodo-5-methoxyphenol**.

Reactivity and Applications in Drug Discovery

The reactivity of **2-Iodo-5-methoxyphenol** is governed by its three functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The aromatic ring is activated towards further electrophilic substitution, with the positions directed by the existing substituents. The carbon-iodine bond is susceptible to participating in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile building block for the synthesis of more complex molecules.

In the realm of drug discovery, halogenated phenols and their derivatives are important pharmacophores and synthetic intermediates.^[5] The introduction of an iodine atom can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule. A related compound, 2-Iodo-N-isopropyl-5-methoxybenzamide, has been shown to be a highly reactive and environmentally benign catalyst for alcohol oxidation, highlighting the potential of this chemical scaffold in catalysis.^[6] The structural motif of **2-Iodo-5-methoxyphenol** can be found in precursors to various biologically active compounds, including those investigated for their effects on the central nervous system.^[7]

Safety, Handling, and Storage

Proper handling and storage of **2-Iodo-5-methoxyphenol** are crucial to ensure laboratory safety. It is classified as a hazardous substance with the following hazard statements:

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Signal Word: Warning

Precautionary Measures:

- Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9] Wash hands and skin thoroughly after handling.[8] Use only in a well-ventilated area.[8][10] Wear protective gloves, protective clothing, eye protection, and face protection.[8][10]
- Response:
 - If on skin: Wash with plenty of soap and water.[8]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a dry, cool, and well-ventilated area.[10] Keep the container tightly closed when not in use.[10] It is recommended to store at 2-8°C.[1] The compound is also noted to be light-sensitive and hygroscopic, and should be stored under an inert gas.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-5-methoxyphenol 97 41046-70-2 [sigmaaldrich.com]
- 2. 2-Iodo-6-methoxyphenol | C7H7IO2 | CID 443737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 121980-50-5(2-Iodo-3-methoxyphenol) | Kuujia.com [kuujia.com]
- 4. CN1313426C - Synthesis of 2-methoxyl-5-iodophenol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymangchem.com [cdn.caymangchem.com]

- 10. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-Iodo-5-methoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600464#physicochemical-properties-of-2-iodo-5-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com